2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941999-65-1
VCID: VC4257492
InChI: InChI=1S/C21H20F3N3O4/c22-21(23,24)15-2-1-3-16(11-15)25-19(28)20(29)27-8-6-26(7-9-27)12-14-4-5-17-18(10-14)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,25,28)
SMILES: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C21H20F3N3O4
Molecular Weight: 435.403

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.: 941999-65-1

Cat. No.: VC4257492

Molecular Formula: C21H20F3N3O4

Molecular Weight: 435.403

* For research use only. Not for human or veterinary use.

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide - 941999-65-1

Specification

CAS No. 941999-65-1
Molecular Formula C21H20F3N3O4
Molecular Weight 435.403
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C21H20F3N3O4/c22-21(23,24)15-2-1-3-16(11-15)25-19(28)20(29)27-8-6-26(7-9-27)12-14-4-5-17-18(10-14)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,25,28)
Standard InChI Key DHFXFXUFJFTFMA-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Introduction

The compound 2-(4-(benzo[d] dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. It is characterized by a complex structure that includes a benzodioxole moiety, a piperazine ring, and a trifluoromethyl-substituted phenylacetamide group. This compound has been investigated for its pharmacological properties, including potential roles as a therapeutic agent.

Structural Features

  • Benzodioxole Group: The benzo[d] dioxole moiety provides aromatic stability and potential hydrogen bond interactions.

  • Piperazine Ring: This heterocyclic structure enhances solubility and bioavailability.

  • Trifluoromethyl Group: Known for its electron-withdrawing properties, this group can improve metabolic stability and binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzodioxole intermediate through cyclization reactions.

  • Alkylation of piperazine with the benzodioxole derivative.

  • Coupling of the resulting intermediate with trifluoromethylphenylacetamide using amide bond formation techniques.

Biological Significance

This compound has been evaluated for its potential pharmacological activities:

  • Molecular Docking Studies: In silico analyses suggest strong binding affinity to certain protein targets due to its structural features.

  • Therapeutic Potential: The trifluoromethyl group often enhances activity against cancer and inflammatory pathways, making it a candidate for further studies.

Analytical Data

TechniqueFindings
NMR SpectroscopyConfirms the presence of aromatic protons and functional groups in the structure.
Mass SpectrometryConfirms molecular weight of 435.4 g/mol.
Infrared (IR)Indicates characteristic amide (C=O) and aromatic (C-H) stretching bands.

Applications

  • Drug Discovery: The compound's structural framework is being explored for anti-inflammatory and anticancer agents.

  • Pharmacokinetics Studies: The trifluoromethyl group suggests favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Future Research Directions

Further studies are required to:

  • Optimize the synthesis process for higher yields.

  • Evaluate in vitro and in vivo pharmacological activities.

  • Conduct toxicity studies to determine safety profiles.

This compound represents a promising scaffold for drug development due to its unique combination of functional groups and physicochemical properties.

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